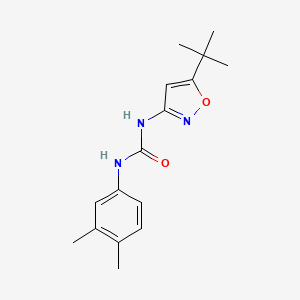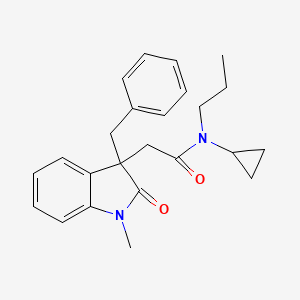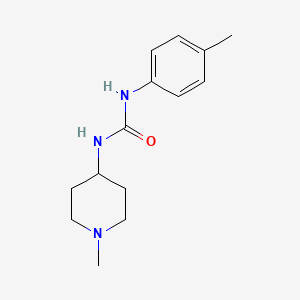
2-naphthyl(2,4,6-trinitrophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-naphthyl(2,4,6-trinitrophenyl)amine, also known as NTA, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family and has been studied for its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 2-naphthyl(2,4,6-trinitrophenyl)amine is based on its ability to bind to proteins and nucleic acids. The compound contains a nitrophenyl group, which has a high affinity for histidine residues in proteins. The naphthyl group provides the necessary hydrophobic interactions for the binding to occur. Once bound, the fluorescence properties of this compound can be used to monitor the protein or nucleic acid of interest.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic, and its use in scientific research has not been associated with any adverse effects.
实验室实验的优点和局限性
The advantages of using 2-naphthyl(2,4,6-trinitrophenyl)amine in lab experiments include its high sensitivity and specificity for proteins and nucleic acids, its ease of use, and its low toxicity. However, the compound has some limitations, such as its relatively high cost, its potential interference with other fluorescent probes, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 2-naphthyl(2,4,6-trinitrophenyl)amine. One direction is the development of new fluorescent probes based on the structure of this compound. Another direction is the study of the toxic and mutagenic properties of nitroaromatic compounds, including this compound. Additionally, the use of this compound as a ligand for the purification of histidine-tagged proteins could be further optimized. Finally, the development of new synthesis methods for this compound could lead to improvements in yield and purity.
Conclusion:
In conclusion, this compound is a unique and versatile chemical compound that has been widely used in scientific research. Its fluorescent properties and ability to bind to proteins and nucleic acids make it a valuable tool for the detection and purification of biomolecules. Although its biochemical and physiological effects have not been extensively studied, it is known to be non-toxic and non-carcinogenic. The future directions for the study of this compound include the development of new fluorescent probes, the study of the toxic and mutagenic properties of nitroaromatic compounds, and the optimization of its use as a ligand for the purification of histidine-tagged proteins.
合成方法
The synthesis of 2-naphthyl(2,4,6-trinitrophenyl)amine involves the reaction of 2-naphthylamine with 2,4,6-trinitrochlorobenzene. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran and is usually catalyzed by a base such as triethylamine. The product is then purified by column chromatography or recrystallization. The yield of the synthesis is generally high, and the purity of the product can be easily verified by NMR spectroscopy.
科学研究应用
2-naphthyl(2,4,6-trinitrophenyl)amine has been widely used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It is highly sensitive and specific, and its fluorescence properties can be easily monitored using spectroscopic techniques. This compound has also been used as a ligand for the purification of histidine-tagged proteins, as it forms a stable complex with the histidine residues. Furthermore, this compound has been used as a model compound for the study of nitroaromatic compounds, which are known to have toxic and mutagenic properties.
属性
IUPAC Name |
N-(2,4,6-trinitrophenyl)naphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-18(22)13-8-14(19(23)24)16(15(9-13)20(25)26)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBULPFDKEBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5409166.png)

![ethyl 2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409177.png)
![1,4-dimethyl-9-[(3-phenyl-1H-1,2,4-triazol-5-yl)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5409185.png)
![ethyl [5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5409189.png)
![7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409193.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5409195.png)
![N~2~-{[5-(2-cyanophenyl)-2-furyl]methyl}-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5409203.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5409211.png)
![3-hydroxy-3-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5409225.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile](/img/structure/B5409229.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5409243.png)
